molecular formula C9H9NO2S B3031903 ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate CAS No. 848243-85-6

ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

Cat. No. B3031903
M. Wt: 195.24 g/mol
InChI Key: GTLCVBJBTFWUDH-UHFFFAOYSA-N
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Patent
US07781431B2

Procedure details

A solution (0.3 M) of ethyl 4-[(tert-butoxycarbonyl)amino]-5-[(trimethylsilyl)ethynyl]thiophene-2-carboxylate in THF was treated with n-Bu4NF (2 eq.). The mixture was irradiated in a microwave apparatus at 120° C. for 20 min. Evaporation of the solvent gave a residue that was purified by flash chromatography on silica gel (1:3 AcOEt/petroleum ether) to afford the title compound (94%) as a solid.
Name
ethyl 4-[(tert-butoxycarbonyl)amino]-5-[(trimethylsilyl)ethynyl]thiophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:10]=[C:11]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[S:12][C:13]=1[C:14]#[C:15][Si](C)(C)C)=O)(C)(C)C.[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>C1COCC1>[S:12]1[C:13]2[CH:14]=[CH:15][NH:8][C:9]=2[CH:10]=[C:11]1[C:20]([O:22][CH2:23][CH3:24])=[O:21] |f:1.2|

Inputs

Step One
Name
ethyl 4-[(tert-butoxycarbonyl)amino]-5-[(trimethylsilyl)ethynyl]thiophene-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=C(SC1C#C[Si](C)(C)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was irradiated in a microwave apparatus at 120° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (1:3 AcOEt/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=2NC=CC21)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.